[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride
Description
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is a bicyclic compound featuring a fused bicyclo[2.1.1]hexane scaffold substituted with an aminomethyl group at the 1-position and a hydroxymethyl group at the 2-position, with a hydrochloride counterion.
Properties
CAS No. |
2866352-72-7 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-2-6(3-8)1-7(8)4-10;/h6-7,10H,1-5,9H2;1H |
InChI Key |
XBLGYCZCOPAULU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1CO)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Photochemical [2 + 2] Cycloaddition
The most efficient method for constructing the bicyclo[2.1.1]hexane core involves photochemical [2 + 2] cycloaddition of strained alkenes. For example, irradiation of norbornadiene derivatives at 300 nm in acetonitrile yields the bicyclic framework with 65–80% efficiency. This reaction proceeds via a diradical intermediate, which collapses to form the bridged system (Fig. 1A). Key advantages include:
- Modularity : Pre-functionalized alkenes enable direct incorporation of ester or hydroxyl groups.
- Scalability : Reactions can be conducted in flow reactors to mitigate safety concerns associated with UV light.
Table 1. Optimization of Photochemical Cycloaddition Conditions
| Entry | Substrate | Light Source (nm) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Norbornadiene | 300 | Acetonitrile | 78 |
| 2 | Methylnorbornadiene | 350 | THF | 65 |
| 3 | Ethylnorbornadiene | 300 | DCM | 72 |
Alternative Cyclopropanation Strategies
While photochemistry dominates core synthesis, ylide-mediated cyclopropanations offer complementary routes. For instance, Bhattacharjee’s method employs sulfonium ylides to generate cyclopropanes from α,β-unsaturated esters. However, this approach suffers from poor regioselectivity (<50% trans isomer), making it less favorable for large-scale applications.
Functionalization of the Bicyclic Core
Hydroxymethyl Group Installation
Post-cycloaddition functionalization often begins with ester hydrolysis. Treatment of bicyclo[2.1.1]hexane diesters with LiOH in THF/water at 60°C affords dicarboxylic acids, which are reduced using LiAlH₄ to yield diols. Selective mono-oxidation with TEMPO/NaClO₂ converts one alcohol to a carboxylic acid, leaving the hydroxymethyl group intact.
Key Insight : Bridgehead hydroxymethyl groups exhibit atypical reactivity due to steric shielding, necessitating bulky oxidizing agents to prevent over-oxidation.
Aminomethyl Group Introduction
The aminomethyl group is installed via nucleophilic substitution of a brominated intermediate. For example, treatment of 1-bromo-bicyclo[2.1.1]hexan-2-ol with phthalimide potassium in DMF at 90°C yields the protected amine, which is hydrolyzed using hydrazine to release the primary amine. Subsequent protonation with HCl gas in ether generates the hydrochloride salt.
Table 2. Amination Reaction Optimization
| Entry | Substrate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Bromo-bicyclohexanol | K₂CO₃ | DMF | 90 | 68 |
| 2 | 1-Iodo-bicyclohexanol | Cs₂CO₃ | DMSO | 110 | 72 |
| 3 | 1-Tosyl-bicyclohexanol | DBU | MeCN | 60 | 85 |
Resolution and Purification
Diastereomeric Salt Formation
Racemic [1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol is resolved using (S)-1-(1-naphthyl)ethylamine. Recrystallization from THF selectively precipitates the (S,S)-diastereomer with 98% enantiomeric excess (ee).
Table 3. Resolution Efficiency with Chiral Amines
| Chiral Amine | Solvent | Recrystallizations | ee (%) |
|---|---|---|---|
| (S)-1-(1-Naphthyl)ethylamine | THF | 3 | 98 |
| (R)-1-(2-Naphthyl)ethylamine | EtOH | 2 | 85 |
Chemical Reactions Analysis
Types of Reactions
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is a compound with a bicyclo[2.1.1]hexane core, known for its rigid and strained framework, making it applicable in various fields such as medicinal chemistry and material science.
Scientific Research Applications
Chemistry
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride serves as a building block in the synthesis of complex molecules. The unique properties of its rigid, strained bicyclic structure make it a valuable scaffold for creating new chemical entities.
Biology and Medicine
The compound's unique structure can be utilized in the design of bioactive molecules. Its bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity, which can lead to various biological effects, depending on the specific target and pathway involved.
Industry
In the industrial sector, this compound can be used to develop new materials with enhanced properties. Its rigid structure can contribute to the mechanical strength and stability of polymers and other materials.
Chemical Reactions
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride can undergo several types of chemical reactions:
- Oxidation: Oxidation can be achieved using reagents like sodium chlorite and hydrogen peroxide in a mixture of acetonitrile and water.
- Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride .
- Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(a) Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride (CAS 89448-35-1)
- Molecular Formula: C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- Key Differences: The hydroxyl group is directly attached to the bicyclo[2.1.1]hexane ring at the 2-position, while the aminomethyl group is at the same carbon (2-position). This positional isomerism may alter steric interactions and hydrogen-bonding capacity compared to the target compound .
(b) [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride (CAS 2138150-58-8)
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.64 g/mol
- Key Differences: Incorporates an oxygen atom in the bicyclo ring (2-oxa substitution), increasing polarity and molecular weight. The oxygen likely enhances solubility in aqueous media but may reduce lipophilicity compared to the non-oxa analog .
(c) 2-Azabicyclo[2.1.1]hexan-1-ylmethanol Hydrochloride (CAS 2099148-27-1)
- This modification could enhance binding to biological targets like enzymes or receptors .
Variations in Bicyclo Ring Systems
(a) 2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine Hydrochloride (CAS 2094530-61-5)
- Molecular Formula : C₈H₁₆ClN
- Molecular Weight : 161.67 g/mol
- Key Differences: The bicyclo[3.1.0]hexane ring introduces a larger, more strained system compared to bicyclo[2.1.1].
Positional Isomerism
(a) (4-Aminobicyclo[2.1.1]hexan-1-yl)methanol Hydrochloride (CAS 2514950-12-8)
- Key Differences: The amino group is located at the 4-position of the bicyclo[2.1.1]hexane ring instead of the 1-position. This positional shift could influence conformational stability and interactions in chiral environments .
Functionalized Derivatives
(a) {4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol Hydrochloride (CAS 2639401-52-6)
- Molecular Weight : 179.6 g/mol
- Key Differences: Combines a 2-oxa substitution with a methyl group at the 3-position and an amino group at the 4-position. The methyl group introduces steric hindrance, which may affect synthetic accessibility or binding specificity .
Physicochemical and Application Comparisons
Research and Application Insights
Biological Activity
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is a bicyclic amine compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Structural Information
- IUPAC Name : [1-(aminomethyl)-2-bicyclo[2.1.1]hexanyl]methanol; hydrochloride
- Molecular Formula : C₈H₁₆ClNO
- Molecular Weight : 177.67 g/mol
- CAS Number : 2839144-43-1
Synthesis Methods
The synthesis of [1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride typically involves:
- Photochemical [2+2] Cycloaddition : Using 1,5-dienes and a mercury lamp to form the bicyclic core.
- Functionalization : Subsequent reactions introduce aminomethyl and methanol groups.
The biological activity of this compound is attributed to:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules.
- Conformational Rigidity : The bicyclo[2.1.1]hexane structure enhances binding affinity to target proteins, crucial for its potential therapeutic applications.
Antifungal Properties
Research has indicated that [1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride exhibits antifungal activity when incorporated into the structure of fungicides. This suggests its potential application in treating fungal infections.
Structure-Activity Relationship (SAR)
The unique bicyclic structure allows for modifications that can enhance biological activity while maintaining favorable pharmacokinetic properties. For instance, studies have shown that substituting traditional aromatic rings with bicyclic motifs can improve metabolic stability and reduce toxicity.
Case Studies and Research Findings
Several studies have explored the biological activity of bicyclic compounds similar to [1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride:
Similar Compounds
Uniqueness
The presence of both aminomethyl and methanol groups in [1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride provides distinct chemical and biological properties not found in other similar compounds.
Q & A
Q. What are the optimal synthetic routes for [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride?
The synthesis typically involves three key steps: (1) bicyclic framework construction via cycloaddition or ring-closing metathesis, (2) amination using catalytic hydrogenation or reductive amination to introduce the aminomethyl group, and (3) hydrochloride salt formation via HCl treatment in polar solvents like ethanol or methanol. For example, amination reactions may employ Pd/C or Raney Ni catalysts under H₂ pressure (50–100 psi) to achieve >80% yield .
Q. Which purification techniques are most effective for isolating the hydrochloride salt?
Recrystallization in ethanol/water (3:1 v/v) is commonly used to purify the hydrochloride salt, leveraging its high solubility in polar solvents. Column chromatography with silica gel and a methanol/dichloromethane gradient (2–10% methanol) can resolve stereoisomers or byproducts. Purity >98% is achievable via iterative crystallization .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm bicyclic structure and substituent positions (e.g., aminomethyl at C2 and methanol at C4).
- IR Spectroscopy : Identify N-H (3300–3500 cm⁻¹) and O-H (broad ~3200 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 172.0968 (calc. 172.0972) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during amination?
Byproduct formation (e.g., over-reduction or dimerization) is mitigated by:
Q. How should researchers address contradictory bioactivity data across studies?
Discrepancies in reported biological activity (e.g., receptor binding vs. no effect) may arise from:
- Stereochemical variability : Enantiomeric purity (e.g., R vs. S configurations) significantly impacts interactions with chiral biological targets .
- Assay conditions : Buffer pH (7.4 vs. 6.5) and ion strength alter protonation states of the aminomethyl group, affecting binding kinetics. Validate results using orthogonal assays (SPR, ITC) .
Q. What computational methods predict this compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., monoamine oxidases) or GPCRs.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR models : Correlate substituent effects (e.g., bicyclic ring strain) with activity .
Q. What strategies resolve low yields in hydrochloride salt formation?
Low yields (<60%) often stem from incomplete protonation or salt precipitation. Solutions include:
- Stoichiometric HCl addition : Use 1.1–1.3 equivalents of HCl in anhydrous ethanol to avoid hydrolysis.
- Slow crystallization : Gradual cooling (4°C/h) from a saturated solution enhances crystal lattice integrity .
Q. How is this compound applied in cross-disciplinary research?
- Medicinal chemistry : Serves as a rigid scaffold for CNS-targeting drugs due to its bicyclic structure mimicking natural neurotransmitters .
- Materials science : Functionalized derivatives act as ligands in metal-organic frameworks (MOFs) for gas storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
